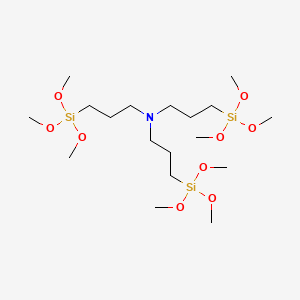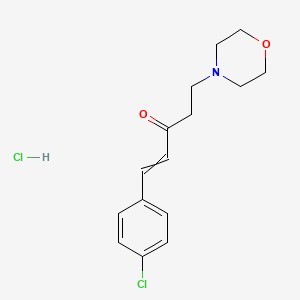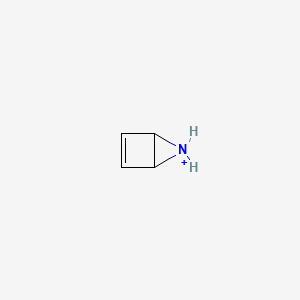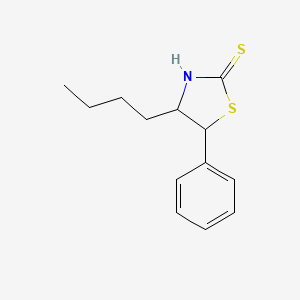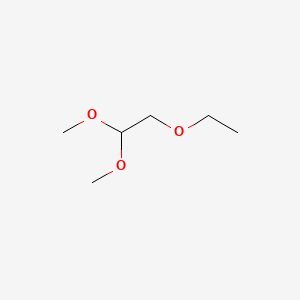
2-Ethoxy-1,1-dimethoxyethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-1,1-dimethoxyethane is an organic compound belonging to the class of ethers. It is a colorless liquid with a characteristic ether-like odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Ethoxy-1,1-dimethoxyethane can be synthesized through the reaction of ethylene glycol monomethyl ether with sodium metal and methyl chloride.
Industrial Production Methods
Industrial production of this compound typically involves the reaction of dimethyl ether with ethylene oxide. This method is efficient and produces the compound in large quantities .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethoxy-1,1-dimethoxyethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form peroxides when exposed to air.
Reduction: It can participate in reduction reactions, especially in the presence of metal catalysts.
Substitution: It can undergo substitution reactions with strong acids and Lewis acids.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents can oxidize this compound to form peroxides.
Reducing Agents: Metal catalysts such as palladium can facilitate reduction reactions.
Acids: Strong acids and Lewis acids can induce substitution reactions.
Major Products Formed
Oxidation: Formation of peroxides.
Reduction: Formation of simpler ethers or alcohols.
Substitution: Formation of various substituted ethers.
Aplicaciones Científicas De Investigación
2-Ethoxy-1,1-dimethoxyethane is widely used in scientific research due to its versatility:
Chemistry: It is used as a solvent in Grignard reactions, Suzuki reactions, and Stille couplings.
Biology: It is used in the preparation of biological samples and as a solvent in various biochemical reactions.
Medicine: It is used in pharmaceutical synthesis and as a solvent for drug formulation.
Industry: It is used as a solvent for electrolytes in lithium batteries, polysilicones, and polysaccharides.
Mecanismo De Acción
2-Ethoxy-1,1-dimethoxyethane acts as a solvent and a reagent in various chemical reactions. It can coordinate with metal cations, acting as a bidentate ligand. This property makes it useful in organometallic chemistry and catalysis. It can also form complexes with various metal ions, facilitating reactions such as Grignard reactions and hydride reductions .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dimethoxyethane:
Dimethoxymethane: A related compound with two methoxy groups attached to a methane backbone.
Diethylene glycol dimethyl ether: A compound with two ethylene glycol units and two methoxy groups.
Uniqueness
2-Ethoxy-1,1-dimethoxyethane is unique due to its specific structure, which includes an ethoxy group and two methoxy groups. This structure imparts unique solubility and reactivity properties, making it suitable for specific applications in chemistry, biology, and industry .
Propiedades
Número CAS |
85168-86-1 |
|---|---|
Fórmula molecular |
C6H14O3 |
Peso molecular |
134.17 g/mol |
Nombre IUPAC |
2-ethoxy-1,1-dimethoxyethane |
InChI |
InChI=1S/C6H14O3/c1-4-9-5-6(7-2)8-3/h6H,4-5H2,1-3H3 |
Clave InChI |
MLRHIIWKFRKPJB-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
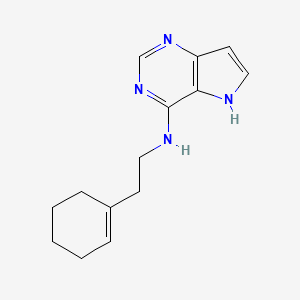
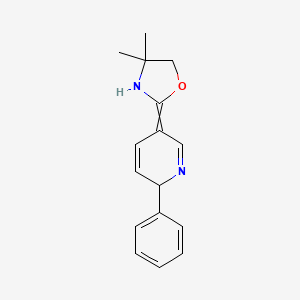
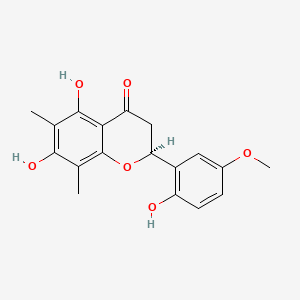
![(1S,3R)-5,10-Dimethoxy-1,3-dimethyl-3,4-dihydro-1H-naphtho[2,3-c]pyran](/img/structure/B14407735.png)
![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)
